
(3R)-3,4-Dihydroxybutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,4-Dihydroxybutanal is an organic compound with the molecular formula C4H8O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R)-3,4-Dihydroxybutanal can be synthesized through several methods. One common approach involves the reduction of (3R)-3,4-Dihydroxybutanoic acid using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. Another method involves the aldol condensation of glycolaldehyde with formaldehyde, followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of (3R)-3,4-Dihydroxybutanoic acid. This process is carried out under high pressure and temperature using a metal catalyst such as palladium on carbon (Pd/C).
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (3R)-3,4-Dihydroxybutanoic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3R)-3,4-Dihydroxybutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) for halogenation, and ammonia (NH3) for amination.
Major Products:
Oxidation: (3R)-3,4-Dihydroxybutanoic acid.
Reduction: (3R)-3,4-Dihydroxybutanol.
Substitution: Halogenated or aminated derivatives of this compound.
Scientific Research Applications
(3R)-3,4-Dihydroxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (3R)-3,4-Dihydroxybutanal involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating various biochemical reactions.
Comparison with Similar Compounds
(3S)-3,4-Dihydroxybutanal: The enantiomer of (3R)-3,4-Dihydroxybutanal, which has a different three-dimensional arrangement.
(3R)-3,4-Dihydroxybutanoic acid: An oxidized form of this compound.
(3R)-3,4-Dihydroxybutanol: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in research and industry.
Properties
CAS No. |
44595-51-9 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(3R)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m1/s1 |
InChI Key |
CQSYGAZTCJHVFE-SCSAIBSYSA-N |
Isomeric SMILES |
C(C=O)[C@H](CO)O |
Canonical SMILES |
C(C=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



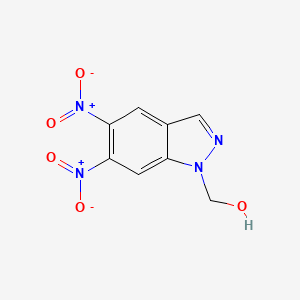
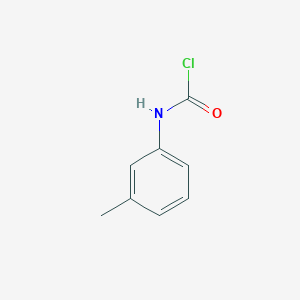
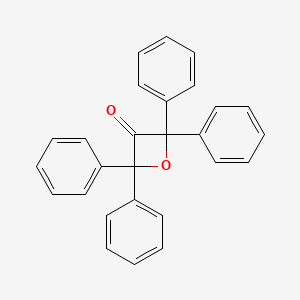
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)

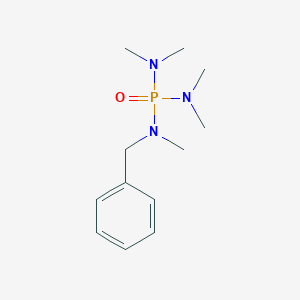

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)


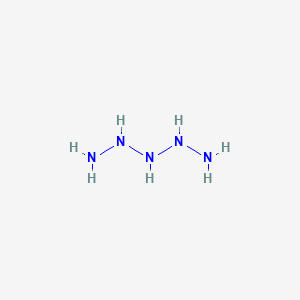
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
